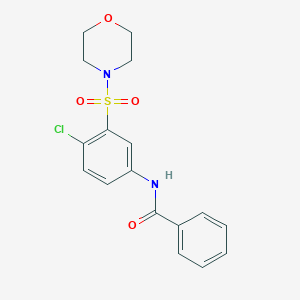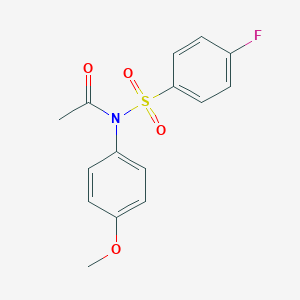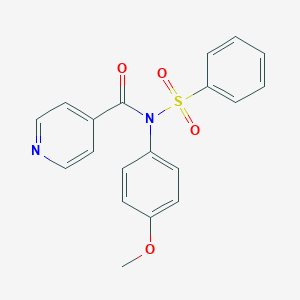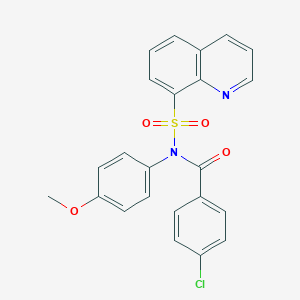![molecular formula C27H24N2O5S B280813 Butyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280813.png)
Butyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BQCA and belongs to the family of quinoline sulfonamides.
Mécanisme D'action
BQCA acts as a positive allosteric modulator of mGluR1, which means it enhances the activity of this receptor. This receptor is a G protein-coupled receptor that is activated by the binding of glutamate. BQCA binds to a specific site on the receptor, which results in an increase in the affinity of the receptor for glutamate. This leads to the activation of downstream signaling pathways, resulting in the modulation of various physiological processes.
Biochemical and Physiological Effects:
BQCA has been reported to have various biochemical and physiological effects. It has been shown to enhance synaptic plasticity and improve cognitive function in animal models of neurological disorders. It has also been reported to have neuroprotective effects and to reduce the severity of motor symptoms in animal models of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
BQCA has several advantages for lab experiments. It is a highly specific and potent modulator of mGluR1, which makes it an ideal tool for studying the role of this receptor in various physiological processes. However, its use in lab experiments is limited by its high cost and the need for specialized equipment for its synthesis and purification.
Orientations Futures
There are several future directions for the study of BQCA. One area of research is the development of more potent and selective modulators of mGluR1 for therapeutic applications. Another area of research is the investigation of the role of mGluR1 in various physiological processes, including pain, addiction, and depression. Additionally, the development of new synthetic methods for BQCA could lead to more cost-effective production and wider availability for research purposes.
Conclusion:
In conclusion, BQCA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to obtain high yields, and it has been extensively studied for its potential therapeutic applications in neurological disorders. Its mechanism of action involves the modulation of mGluR1, and it has various biochemical and physiological effects. While it has several advantages for lab experiments, its use is limited by its high cost and the need for specialized equipment. There are several future directions for the study of BQCA, including the development of more potent and selective modulators of mGluR1 and the investigation of its role in various physiological processes.
Méthodes De Synthèse
The synthesis of BQCA involves the reaction of 2-methyl-5-nitronaphtho[1,2-b]furan-3-carboxylic acid with butylamine, followed by the reaction of the resulting product with 8-quinolinesulfonyl chloride. The final product is obtained after purification through column chromatography. This synthesis method has been reported in various scientific journals and has been optimized to obtain high yields of BQCA.
Applications De Recherche Scientifique
BQCA has been extensively studied for its potential applications in various fields of scientific research. It has been reported to act as a selective allosteric modulator of metabotropic glutamate receptor subtype 1 (mGluR1). This receptor plays a crucial role in various physiological processes, including synaptic plasticity, learning, and memory. Therefore, BQCA has been investigated for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
Formule moléculaire |
C27H24N2O5S |
|---|---|
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
butyl 2-methyl-5-(quinolin-8-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H24N2O5S/c1-3-4-15-33-27(30)24-17(2)34-26-20-12-6-5-11-19(20)22(16-21(24)26)29-35(31,32)23-13-7-9-18-10-8-14-28-25(18)23/h5-14,16,29H,3-4,15H2,1-2H3 |
Clé InChI |
UIBVVPRILZVPAT-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)C |
SMILES canonique |
CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280730.png)
![5-{[(4-Ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280731.png)








![4-{Acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280749.png)
amino]phenyl isonicotinate](/img/structure/B280750.png)
![4-ethoxy-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280753.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280755.png)
